molecular formula C18H19F3N4O2 B2738208 N-(4-methoxyphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide CAS No. 1775443-54-3

N-(4-methoxyphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide

Cat. No. B2738208
CAS RN: 1775443-54-3
M. Wt: 380.371
InChI Key: UMXKJYRWVBTRPI-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative, which is a class of compounds that have been extensively studied due to their wide range of biological activities . Pyrimidines are important substances in the synthesis of various active molecules that are extensively used in the intermediate skeleton of agrochemicals .


Molecular Structure Analysis

The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The trifluoromethyl group (-CF3) is a common functional group in medicinal chemistry due to its ability to modulate the physical-chemical properties of compounds .

Scientific Research Applications

Synthesis and Biological Activity

  • The synthesis of novel heterocyclic compounds derived from visnaginone and khellinone has shown potential anti-inflammatory and analgesic activities. These compounds, including various pyrimidine derivatives, indicate the value of structural modification in developing new pharmacologically active agents (Abu‐Hashem et al., 2020).

Chemical Modification for Improved Pharmacological Profiles

  • Chemical modification strategies aimed at enhancing the pharmacological profile of TRPV1 antagonists have been explored, demonstrating the importance of structural alterations in improving drug properties (Nie et al., 2020).

Anti-Angiogenic and DNA Cleavage Studies

  • Novel piperidine carboxamide derivatives have been synthesized and evaluated for their anti-angiogenic and DNA cleavage activities, suggesting potential applications in cancer research and therapy (Kambappa et al., 2017).

Analgesic and Anti-Inflammatory Activities

  • Research on furochromone pyrimidine derivatives from visnagen and khellin has shown promising analgesic and anti-inflammatory activities, highlighting the therapeutic potential of these compounds (Abu‐Hashem & Youssef, 2011).

Metabolic Studies in Clinical Trials

  • The metabolism of flumatinib in chronic myelogenous leukemia patients has been studied, providing insights into the metabolic pathways and potential metabolites of novel antineoplastic tyrosine kinase inhibitors, which could be relevant for the metabolic profiling of related compounds (Gong et al., 2010).

Insecticidal Activities

  • Pyridine derivatives have been explored for their insecticidal activities, offering a perspective on the application of similar compounds in agricultural pest control (Bakhite et al., 2014).

properties

IUPAC Name

N-(4-methoxyphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O2/c1-27-14-4-2-13(3-5-14)24-17(26)12-6-8-25(9-7-12)16-10-15(18(19,20)21)22-11-23-16/h2-5,10-12H,6-9H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMXKJYRWVBTRPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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